molecular formula C15H23NO2 B267166 3-butoxy-N-(sec-butyl)benzamide

3-butoxy-N-(sec-butyl)benzamide

Cat. No.: B267166
M. Wt: 249.35 g/mol
InChI Key: WTOPINWXNFCLTP-UHFFFAOYSA-N
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Description

3-Butoxy-N-(sec-butyl)benzamide is a benzamide derivative characterized by a 3-butoxy substituent on the benzene ring and an N-(sec-butyl) group on the amide nitrogen. Benzamides are a versatile class of compounds with diverse applications in medicinal chemistry and materials science, often serving as enzyme inhibitors, directing groups in catalysis, or structural motifs in drug design .

  • Metal-catalyzed reactions: The butoxy group may act as a directing moiety, similar to N,O-bidentate groups in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Enzyme inhibition: Analogous benzamides exhibit activity against glucokinase (GK), tubulin, and histone acetyltransferases (HATs) .

For this compound, a similar route using 3-butoxybenzoic acid or its chloride is plausible.

Spectroscopic Data: For N-(sec-butyl)benzamide, 13C NMR signals include δ 166.2 (amide carbonyl) and δ 59.1 (sec-butyl CH), with ESI+ mass spectrometry confirming a molecular ion at m/z 238.1588 . The 3-butoxy substituent in the target compound would introduce additional signals near δ 60–70 (butoxy CH2) and δ 10–15 (terminal CH3) in NMR.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-butan-2-yl-3-butoxybenzamide

InChI

InChI=1S/C15H23NO2/c1-4-6-10-18-14-9-7-8-13(11-14)15(17)16-12(3)5-2/h7-9,11-12H,4-6,10H2,1-3H3,(H,16,17)

InChI Key

WTOPINWXNFCLTP-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(C)CC

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • N,O-bidentate groups (e.g., in ’s compound) improve coordination with metal catalysts, whereas sec-butyl substituents may influence stereoselectivity in synthesis .

Enzyme Inhibition

Compound Target Enzyme Activity/IC₅₀ Mechanism Insights Reference
Sulfamoyl benzamide derivatives Glucokinase (GK) EC₅₀ = 0.1–10 µM H-bond between amide carbonyl and Arg63 (3.1–3.4 Å)
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide PCAF HAT 79% inhibition at 100 µM Long acyl chains enhance activity
This compound Not tested Structural analogy suggests potential tubulin binding (cf. pyrrolizine benzamides in )

Key Observations :

  • Amide carbonyl groups are critical for interactions with enzyme active sites (e.g., Arg63 in GK) .
  • Long alkyl chains (e.g., tetradecanoylamino) enhance HAT inhibition, but butoxy groups (shorter chain) may balance lipophilicity and steric effects .

Structural Insights :

  • This compound : The butoxy group’s electron-donating nature may stabilize resonance structures of the benzamide core, affecting reactivity in further derivatization.

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